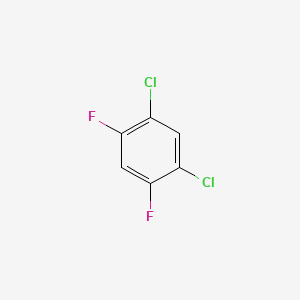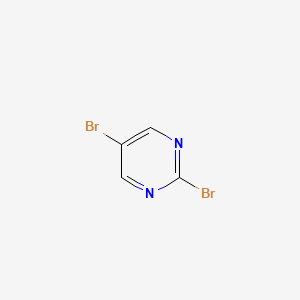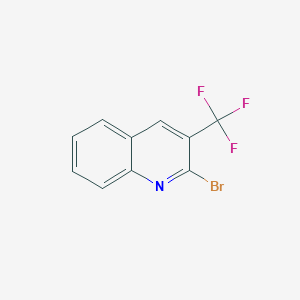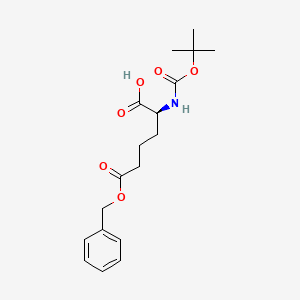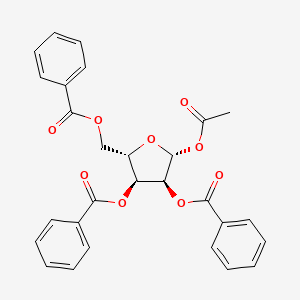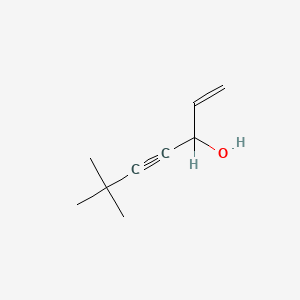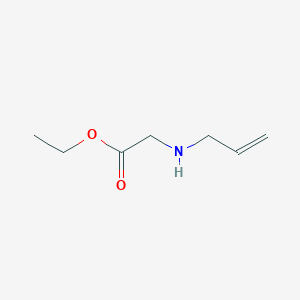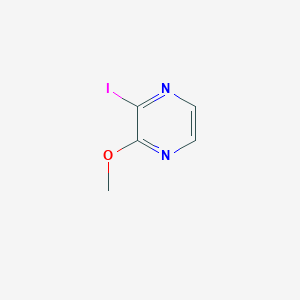
2-(Ethylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfonyl)aniline, also known as 2-ESA, is an organosulfur compound with the chemical formula C8H11NO2S. It is a colorless liquid that has a faint odor and is slightly soluble in water. 2-ESA is a versatile compound that has a wide range of applications in the fields of organic synthesis, chemical biology, and medicinal chemistry. It is a common reagent used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Fluorescent Materials and Turn-On-Type Probes
2,6-Bis(arylsulfonyl)anilines, closely related to 2-(Ethylsulfonyl)aniline, have been explored for their fluorescent properties. These compounds exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds. Their fluorescence enhancement and photostability make them suitable for solid-state fluorescent materials. Additionally, certain derivatives serve as turn-on fluorescence probes for selective DNA detection, leveraging their aggregation-induced emission properties (Beppu et al., 2014).
Synthesis of S-Metolachlor Metabolites
The synthesis of key intermediates for the production of S-Metolachlor metabolites, an herbicide, involves the use of 2,6-disubstituted anilines which are structurally related to this compound. A novel method has been developed for preparing these anilines, highlighting their importance in the synthesis of agrochemicals (Tyagi et al., 2016).
Sulfonylation and Sulfonation Reactions
Several studies have investigated the sulfonylation and sulfonation reactions involving aniline derivatives. For instance, the insertion of sulfur dioxide into anilines has been developed for synthesizing sulfonated oxindoles, which are valuable in medicinal chemistry and organic synthesis (Liu et al., 2017). Another approach involves the metal-free C-H bond sulfonylation of anilines, generating 2-sulfonylanilines efficiently under mild conditions without the need for metal catalysts or additives. This process signifies the versatility of aniline derivatives in organic transformations (Zhou et al., 2018).
Electrical and Electronic Applications
The chemical polymerization of aniline in the presence of specific sulfonic acids leads to the formation of soluble interpolyelectrolyte complexes. These complexes exhibit significant proton and electrical conductivity, making them suitable for applications in electrical and electronic devices, such as supercapacitors and sensors (Boeva & Sergeyev, 2014).
Safety and Hazards
The safety information for 2-(Ethylsulfonyl)aniline indicates that it should be kept in a dark place, under an inert atmosphere, and at room temperature . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the properties of the interacting molecules.
Cellular Effects
Aniline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aniline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that aniline derivatives can undergo various transformations over time, potentially influencing their effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Aniline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially interacting with transporters or binding proteins and influencing their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, potentially influencing their activity or function .
Propriétés
IUPAC Name |
2-ethylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIUERHMYOPFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505555 |
Source


|
| Record name | 2-(Ethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31596-87-9 |
Source


|
| Record name | 2-(Ethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
